molecular formula C10H10N2O B1595121 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- CAS No. 41927-50-8

3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-

Cat. No. B1595121
CAS RN: 41927-50-8
M. Wt: 174.2 g/mol
InChI Key: NIXIJMXBXHWPEK-UHFFFAOYSA-N
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Patent
US09353121B2

Procedure details

According to General Procedure A; ethyl benzoylacetate (18.4 mL, 95.5 mmol, 1.1 equ.) in ethanol (180 mL) was treated at 0° C. with methylhydrazine (4.57 mL, 86.8 mmol, 1.0 equ.) to give 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one (11.0 g 63.1 mmol, 73%) after purification by crystallization (ethanol) as a light yellow solid. 1H-NMR (400 MHz) CDCl3: 7.67-7.65 (m, 2H), 7.42-7.41 (m, 3H), 3.60 (s, 2H), 3.41 (s, 3H), 13C-NMR (100 MHz) CDCl3: 171.8, 154.2, 131.0, 130.3, 128.8, 125.6, 37.9, 31.4. LC/MS-MS: 175.0→77.2 m/z; GS1 and GS2 at 30, DP=66, CE=43, CXP=4, tR=3.45 min.
Quantity
18.4 mL
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
4.57 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:9][C:10]([O:12]CC)=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][NH:16][NH2:17]>C(O)C>[CH3:15][N:16]1[C:10](=[O:12])[CH2:9][C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:17]1

Inputs

Step One
Name
Quantity
18.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)OCC
Name
methylhydrazine
Quantity
4.57 mL
Type
reactant
Smiles
CNN
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(CC1=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 63.1 mmol
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.